
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring, along with a methanamine group at the 5th position, gives this compound unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2-methylindole.
Functionalization: The indole ring is functionalized at the 5th position to introduce the methanamine group. This can be achieved through a series of reactions including nitration, reduction, and amination.
Reaction Conditions: Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and ammonia or an amine for the final amination step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-chloro-2-methyl-1H-indol-5-yl)methanamine
- (7-bromo-2-methyl-1H-indol-5-yl)methanamine
- (7-iodo-2-methyl-1H-indol-5-yl)methanamine
Uniqueness
The presence of the fluorine atom in (7-fluoro-2-methyl-1H-indol-5-yl)methanamine makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C10H11FN2 |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
(7-fluoro-2-methyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C10H11FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,5,12H2,1H3 |
InChI-Schlüssel |
SEEQYSZUEXHSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C(=CC(=C2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



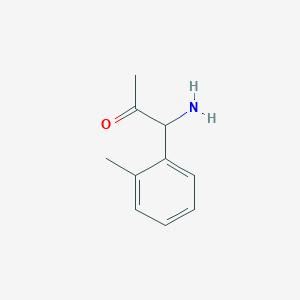
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
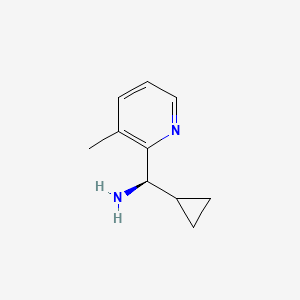
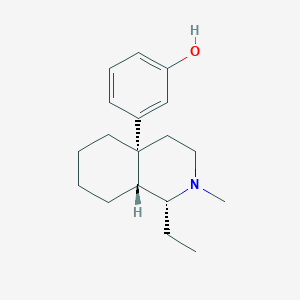
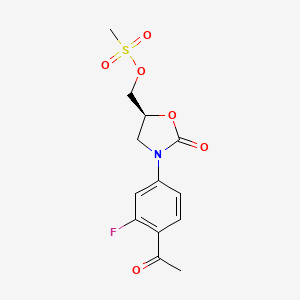

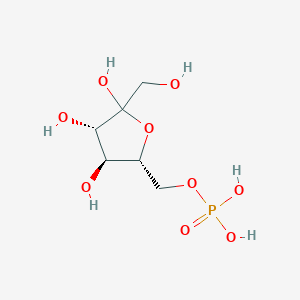
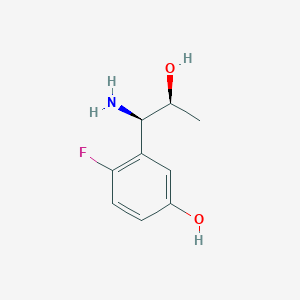
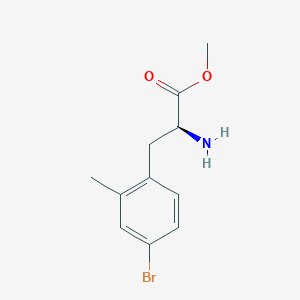
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
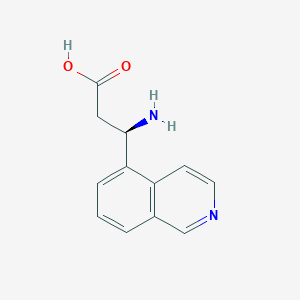
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
